molecular formula C22H22ClNO6 B14471400 (5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride CAS No. 71538-43-7

(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride

Cat. No.: B14471400
CAS No.: 71538-43-7
M. Wt: 431.9 g/mol
InChI Key: QPBAWXSYMVNFJU-IKGOIYPNSA-M
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Description

The compound “(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furobenzodioxole and isoquinoline moieties, followed by their coupling. Typical reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoquinoline derivatives or furobenzodioxole-containing molecules.

Uniqueness

This compound’s uniqueness could lie in its specific structural features, such as the combination of the furobenzodioxole and isoquinoline moieties, which might confer unique chemical and biological properties.

Properties

CAS No.

71538-43-7

Molecular Formula

C22H22ClNO6

Molecular Weight

431.9 g/mol

IUPAC Name

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6-methylfuro[3,4-g][1,3]benzodioxol-8-one;chloride

InChI

InChI=1S/C22H22NO6.ClH/c1-22(14-4-5-15-19(28-11-25-15)18(14)21(24)29-22)20-13-9-17-16(26-10-27-17)8-12(13)6-7-23(20,2)3;/h4-5,8-9,20H,6-7,10-11H2,1-3H3;1H/q+1;/p-1/t20-,22+;/m0./s1

InChI Key

QPBAWXSYMVNFJU-IKGOIYPNSA-M

Isomeric SMILES

C[C@@]1(C2=C(C3=C(C=C2)OCO3)C(=O)O1)[C@@H]4C5=CC6=C(C=C5CC[N+]4(C)C)OCO6.[Cl-]

Canonical SMILES

CC1(C2=C(C3=C(C=C2)OCO3)C(=O)O1)C4C5=CC6=C(C=C5CC[N+]4(C)C)OCO6.[Cl-]

Origin of Product

United States

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